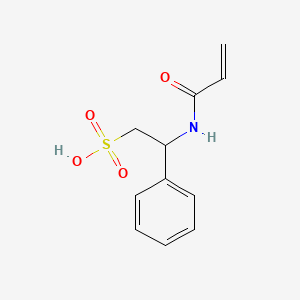
N-(pyridin-3-ylcarbonyl)aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylcarbonyl)aspartic acid is a compound that combines the structural features of pyridine and aspartic acid. Pyridine is a nitrogen-containing heterocycle known for its significant clinical diversity and is a key component in many pharmaceuticals . Aspartic acid is an α-amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylcarbonyl)aspartic acid typically involves the condensation of pyridine derivatives with aspartic acid or its derivatives. One common method is the use of side chain protecting groups on aspartic acid residues, such as allyl and Dmab esters, which are orthogonal to those used in Fmoc-strategy solid-phase peptide synthesis (SPPS) . After peptide assembly, these protecting groups are selectively removed, and the resulting free side chains are derivatized with a glycosylamine to afford the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale solid-phase synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of efficient protecting groups and optimized reaction conditions can significantly enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylcarbonyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the aspartic acid moiety is modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives .
Scientific Research Applications
N-(pyridin-3-ylcarbonyl)aspartic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylcarbonyl)aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the aspartic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include N-acylated aspartic acid derivatives and N-substituted L-aspartic acids . These compounds share structural similarities with N-(pyridin-3-ylcarbonyl)aspartic acid but differ in their specific substituents and functional groups.
Uniqueness
This compound is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The combination of pyridine and aspartic acid in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
13839-28-6 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(pyridine-3-carbonylamino)butanedioic acid |
InChI |
InChI=1S/C10H10N2O5/c13-8(14)4-7(10(16)17)12-9(15)6-2-1-3-11-5-6/h1-3,5,7H,4H2,(H,12,15)(H,13,14)(H,16,17) |
InChI Key |
LSIRGZKVRFDTNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
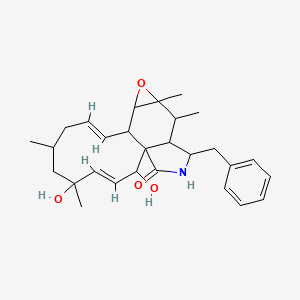
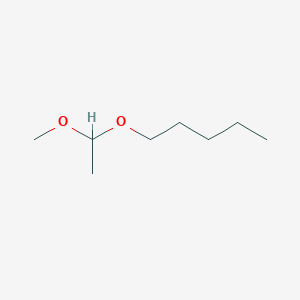
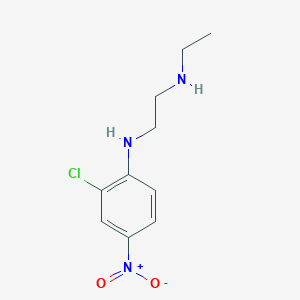
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
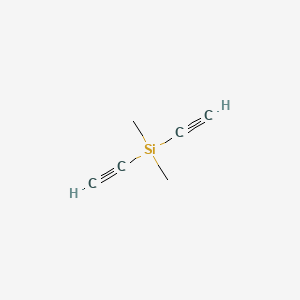
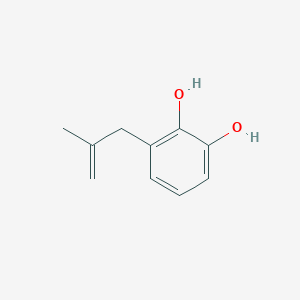

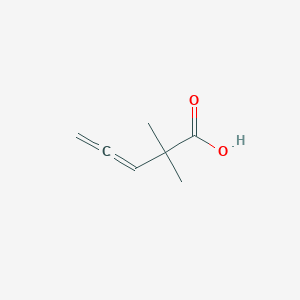

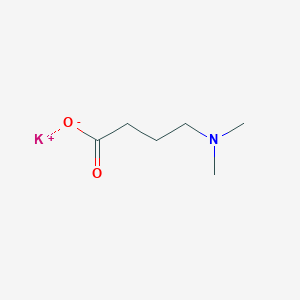
![tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)

